2,5-Dimethyl-3-piperazin-1-ylpyrazine

Vue d'ensemble

Description

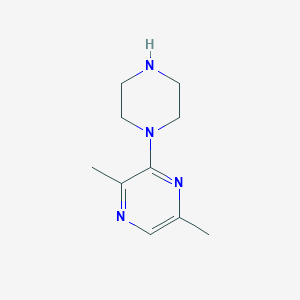

2,5-Dimethyl-3-piperazin-1-ylpyrazine is a heterocyclic organic compound belonging to the pyrazine family. It is characterized by its colorless, crystalline solid form and has a molecular formula of C10H16N4.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine can be achieved through multiple synthetic routes. One common method involves the reaction of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific temperature and pressure conditions to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dimethyl-3-piperazin-1-ylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Role in Drug Synthesis

2,5-Dimethyl-3-piperazin-1-ylpyrazine serves as a critical intermediate in the synthesis of various pharmaceuticals. Its most notable application is in the production of pyrazinamide , a key drug used in the treatment of tuberculosis. Pyrazinamide works synergistically with other antitubercular agents to combat Mycobacterium tuberculosis infections . The compound's structural properties facilitate the formation of diverse heterocyclic compounds, including pyrimidines and triazines, which are essential in developing drugs targeting various therapeutic areas .

Table 1: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Pyrazinamide Synthesis | Essential for treating tuberculosis by inhibiting bacterial growth |

| Heterocyclic Compounds | Used to synthesize pyrimidines and triazines for various therapeutic uses |

| Fragrance in Formulations | Enhances sensory experience in pharmaceutical products |

Fragrance Production

Contribution to Olfactory Profiles

In the fragrance industry, this compound is valued for its unique roasted or nutty aroma. It is utilized in creating complex scent profiles for perfumes, body sprays, lotions, and soaps. The compound’s ability to blend with floral, fruity, woody, or spicy notes allows perfumers to craft sophisticated fragrances that appeal to consumers .

Table 2: Fragrance Applications

| Product Type | Application Description |

|---|---|

| Perfumes | Adds depth and complexity to scents |

| Personal Care Products | Used in lotions and body sprays for enhanced olfactory appeal |

| Household Products | Incorporated into air fresheners and candles for pleasant atmospheres |

Biological Activities

Anticancer and Antimicrobial Properties

Research indicates that this compound exhibits promising anticancer and antimicrobial activities. It has shown potential to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and suppressing angiogenesis . Additionally, it demonstrates broad-spectrum antimicrobial efficacy against various bacteria and fungi, suggesting its potential as an antimicrobial agent. Notably, it has shown synergistic effects when combined with certain antibiotics .

Table 3: Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell growth; induces apoptosis |

| Antimicrobial | Effective against bacteria and fungi; enhances antibiotic efficacy |

Case Studies

- Anticancer Research : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and reducing angiogenesis markers. Further research is warranted to explore its mechanisms of action and therapeutic potential .

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against common pathogens. Results showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- 2,5-Dimethylpyrazine

- 3,5-Dimethylpyrazine

- 2,3-Dimethylpyrazine

Comparison: Compared to these similar compounds, 2,5-Dimethyl-3-piperazin-1-ylpyrazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in scientific research .

Activité Biologique

Introduction

2,5-Dimethyl-3-piperazin-1-ylpyrazine is a heterocyclic organic compound with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol. This compound belongs to the pyrazine family and exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure

The structure of this compound features a piperazine ring attached to a pyrazine core. This unique configuration contributes to its distinct biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reactions with Ethanamine: A common synthetic route involves the reaction of ethanamine with specific reagents under controlled conditions.

- Oxidation and Reduction Reactions: The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, while reducing agents such as sodium borohydride can facilitate reduction reactions.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, its activity against Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications as an antibacterial agent .

Antitumor Potential

Recent studies have explored the antitumor effects of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. In particular, its analogs have demonstrated promising results in inhibiting growth in pancreatic cancer cell lines, with growth inhibition (GI50) values ranging from 1.6 to 4.9 μM .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. For example, it has been suggested that compounds with similar structures disrupt tubulin polymerization, which is critical for cancer cell division and proliferation .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Case Study 2: Antitumor Activity in Pancreatic Cancer

In another study focusing on pancreatic cancer cells, derivatives of this compound were synthesized and tested for their growth inhibition capabilities. The most active derivative showed an IC50 value of 2.3 µM against MiaPaCa2 cells, highlighting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2,5-Dimethylpyrazine | No piperazine ring | Moderate antibacterial |

| 3,5-Dimethylpyrazine | No piperazine ring | Weak antitumor activity |

| This compound | Piperazine ring present | Strong antibacterial & antitumor |

The presence of the piperazine ring in this compound enhances its biological activity compared to other similar compounds lacking this structural feature.

Propriétés

IUPAC Name |

2,5-dimethyl-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPZOAOJEXDUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396761 | |

| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-42-8 | |

| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.